Aphidicolin glycinate

Description

Properties

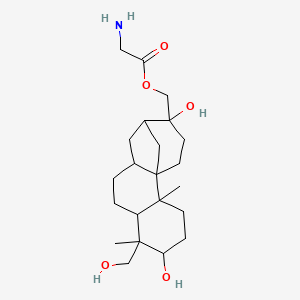

Molecular Formula |

C22H37NO5 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate |

InChI |

InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3 |

InChI Key |

IOASYARYEYRREA-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O |

solubility |

H20 100 (mg/mL) MeOH 100 (mg/mL) CHC13 < 0.001 (mg/mL) |

Origin of Product |

United States |

Origin and Precursor Biosynthesis of Aphidicolin

Fungal Production and Natural Product Isolation from Cephalosporium aphidicola and Nigrospora sphaerica

Aphidicolin (B1665134) was first identified and isolated from the fungus Cephalosporium aphidicola (now known as Acremonium aphidicola). wikipedia.orgcellsignal.comfrontiersin.org This mold produces Aphidicolin as a secondary metabolite. wikipedia.org The initial discovery highlighted its properties as a potent inhibitor of DNA synthesis in eukaryotic cells. cellsignal.comresearchgate.net

Subsequent research identified other fungal sources. Notably, the fungus Nigrospora sphaerica was also found to produce Aphidicolin. wikipedia.orgcdnsciencepub.com A tetrol isolated from the culture filtrates of Nigrospora sphaerica was confirmed to be identical to the antiviral diterpenoid, Aphidicolin. researchgate.netcdnsciencepub.com This fungus, sometimes found as a plant endophyte or pathogen, contributes to the known natural sources of this compound. wikipedia.orgresearchgate.net The production of Aphidicolin has also been reported in other fungal genera, including Phoma and Harziella. uniscience.co.krnih.gov

The isolation of Aphidicolin from these fungal cultures typically involves fermentation, followed by extraction from the culture filtrate or mycelium and subsequent purification. wikipedia.orgresearchgate.net Studies have focused on optimizing culture conditions, such as the choice of sugar source (e.g., glucose or sucrose) and incubation time, to maximize the yield of Aphidicolin for biosynthetic studies. scielo.br

Enzymatic Pathways in Diterpenoid Biosynthesis

The biosynthesis of Aphidicolin is a complex process that begins with the cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGDP). tandfonline.com This process is managed by a cluster of genes that encode the necessary enzymes for the pathway. nih.gov

The journey from GGDP to Aphidicolin involves several key enzymatic steps:

Formation of the Diterpene Precursor: The pathway starts with the synthesis of GGDP, the universal C20 precursor for diterpenoids, from isoprene (B109036) units. nih.govscielo.br In fungi like Nigrospora sphaerica, these isoprene units are derived from the mevalonate (B85504) (MVA) pathway. scielo.brscielo.br The enzyme geranylgeranyl diphosphate synthase (GGS) is responsible for creating GGDP. tandfonline.comnih.gov

Cyclization to the Aphidicolan Skeleton: The key step in forming the characteristic tetracyclic structure of Aphidicolin is the cyclization of GGDP to aphidicolan-16β-ol. tandfonline.comresearchgate.net This reaction is catalyzed by a bifunctional enzyme called aphidicolan-16β-ol synthase (ACS). nih.govfrontiersin.orgqmul.ac.uk This enzyme first catalyzes the conversion of GGDP to an intermediate, 9α-copalyl diphosphate (syn-CDP), and then facilitates the final cyclization and hydrolysis to produce aphidicolan-16β-ol. tandfonline.comqmul.ac.uk This key intermediate, aphidicolan-16β-ol, forms the core scaffold of Aphidicolin. nih.gov

Sequential Hydroxylation: Following the formation of the aphidicolan-16β-ol core, a series of oxidation reactions occur. scielo.br These steps are catalyzed by cytochrome P450 monooxygenases. tandfonline.com The established sequence involves hydroxylations at positions C-3, C-17, and C-18 to yield the final Aphidicolin molecule. researchgate.netscielo.br The gene cluster identified in Phoma betae contains genes for two cytochrome P450s (PbP450-1 and PbP450-2) that are responsible for these modifications. nih.govtandfonline.com

The entire biosynthetic gene cluster for Aphidicolin has been successfully identified and expressed in a heterologous fungal host, Aspergillus oryzae. nih.govtandfonline.com By introducing the genes for GGS, ACS, and the two P450 monooxygenases, researchers achieved the total biosynthesis of Aphidicolin, confirming the function of these enzymes in the pathway. nih.govtandfonline.com

Table 1: Key Enzymes in Aphidicolin Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Geranylgeranyl Diphosphate Synthase | GGS / PbGGS | Synthesizes the universal diterpene precursor, geranylgeranyl diphosphate (GGDP). tandfonline.comnih.gov |

| Aphidicolan-16β-ol Synthase | ACS / PbACS | A bifunctional enzyme that cyclizes GGDP into the key intermediate, aphidicolan-16β-ol. tandfonline.comfrontiersin.orgqmul.ac.uk |

| Cytochrome P450 Monooxygenases | PbP450-1, PbP450-2 | Catalyze the sequential hydroxylation of the aphidicolan core to produce Aphidicolin. tandfonline.comnih.govtandfonline.com |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Aphidicolin |

| Aphidicolin glycinate (B8599266) |

| Aphidicolan-16β-ol |

| Geranylgeranyl diphosphate (GGDP) |

| syn-Copalyl diphosphate (syn-CDP) |

| 9α-copalyl diphosphate |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| 3-hydroxy-3-methylglutaryl-CoA |

| Mevalonic acid |

| 3-deoxyaphidicolin |

| Aphidicol-15-ene |

| Aphidicol-16-ene |

| Aphidicolan-16β, 18-diol |

| 3α, 16β, 18-triol |

| Aphidicolin-17-acetate |

| 16β, 18-dihydroxyaphidicolan-17-oic acid |

| 16β, 17-dihydroxyaphidicolan-18-oic acid |

| 3α,6β, 16β,17,18-pentahydroxyaphidicolane |

| 3α,11β,16β,17,18-pentahydroxyaphidicolane |

| 3α,7β,16β,17,18-pentahydroxy- |

| 3α,7β,13β,16β,17,18-hexahydroxyaphidicolanes |

| Thiobiscephalosporolide A |

| Cephalosporolides B–G |

| 6-hydroxymethyleugenin |

| Pimara-7,15-dien-3β-ol |

| Ergosterol peroxide |

| (22E,24R)-ergosta-4,6,8(14),22-tetraen-3-one |

| 8-hydroxy-6-methoxy-3-methylisocoumarin |

Mechanistic Elucidation of Aphidicolin Glycinate S Action on Dna Replication Machinery

Selective Inhibition of Eukaryotic DNA Polymerases

Aphidicolin (B1665134) exhibits selective inhibition of the B-family of eukaryotic DNA polymerases, which includes DNA polymerase α (Pol α), DNA polymerase δ (Pol δ), and DNA polymerase ε (Pol ε). oncotarget.comebi.ac.ukrndsystems.com These enzymes are critical for chromosomal DNA replication. life-science-alliance.org The inhibitory action of aphidicolin is reversible and specific, as it does not significantly affect other polymerases like β or γ, nor does it interfere with RNA, protein, or nucleotide biosynthesis. nih.govrndsystems.comcellsignal.com This specificity has made aphidicolin a valuable tool for synchronizing mammalian cell cultures at the G1/S boundary. nih.gov

Aphidicolin demonstrates a particularly high affinity for DNA polymerase α, a key enzyme in the initiation of DNA replication. nih.govscbt.com It competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand. nih.govnih.gov The inhibitory effect is most potent against dCTP incorporation, with a reported Ki of approximately 0.2 µM for calf thymus Pol α. researchgate.net The compound binds to the active site of Pol α, creating a stable ternary complex with the enzyme and the DNA template. nih.govcellsignal.com This interaction effectively blocks the binding of the incoming dCTP. nih.govnih.gov

Aphidicolin also inhibits DNA polymerase δ, an essential enzyme for both leading and lagging strand synthesis. oncotarget.cominvivochem.commedchemexpress.com The inhibitory effect on Pol δ is also a result of competition with dNTPs. researchgate.net In some contexts, the p12 subunit of human Pol δ can be degraded upon treatment with genotoxins like aphidicolin, resulting in a trimeric form of the enzyme with altered activity. life-science-alliance.org

DNA polymerase ε, primarily involved in leading-strand synthesis, is also sensitive to aphidicolin. oncotarget.comrndsystems.com Research on calf thymus Pol ε has shown that aphidicolin competes with all four dNTPs for binding to the polymerase-DNA complex. nih.gov Unlike its interaction with Pol α, aphidicolin binds to Pol ε with a similar affinity regardless of the next nucleotide to be incorporated, with a Ki of approximately 0.6 µM. nih.gov

The crystal structure of the catalytic core of human DNA polymerase α in a ternary complex with an RNA-primed DNA template and aphidicolin has provided significant insights into the inhibitory mechanism. nih.govnih.govosti.gov The structure reveals that aphidicolin docks at the active site of Pol α, sterically hindering the binding of dCTP. nih.govnih.gov A key feature of this inhibition is the rotation of the template guanine (B1146940), which further prevents dCTP incorporation. nih.govosti.gov This structural understanding explains the observed selectivity of aphidicolin for inhibiting dCTP incorporation by Pol α and also clarifies why many previous modifications to the aphidicolin molecule failed to enhance its inhibitory properties. nih.govnih.gov

Interaction with DNA Polymerase Epsilon (Pol ε)

Perturbation of DNA Replication Dynamics

By inhibiting the key replicative polymerases, aphidicolin glycinate (B8599266) significantly disrupts the normal dynamics of DNA replication, leading to replication stress. nih.gov This stress can manifest as the slowing or stalling of replication forks. nih.gov

A primary consequence of aphidicolin's inhibition of DNA polymerases is the uncoupling of the replicon. nih.gov While the DNA helicase continues to unwind the DNA duplex, the polymerase activity is halted. nih.gov This leads to the generation of long stretches of single-stranded DNA (ssDNA), which are vulnerable to breakage. nih.gov This uncoupling can ultimately lead to the collapse of stalled replication forks and the formation of double-strand breaks (DSBs). researchgate.net

Interactive Data Table: Inhibition of DNA Polymerases by Aphidicolin

| DNA Polymerase | Organism/Cell Line | Inhibition Constant (Ki) or IC50 | Key Findings | Reference |

| DNA Polymerase α | Calf Thymus | K | Strong competition with dCTP. | researchgate.net |

| DNA Polymerase δ | Human Cells | - | Inhibition contributes to replication stress. | oncotarget.cominvivochem.commedchemexpress.com |

| DNA Polymerase ε | Calf Thymus | K | Competes with all four dNTPs. | nih.gov |

Induction of Replication Fork Stalling and Single-Stranded DNA Formation

The progression of the DNA replication fork is a highly coordinated process involving the simultaneous unwinding of the DNA duplex by a helicase and the synthesis of new DNA strands by polymerases. Aphidicolin disrupts this coordination by directly inhibiting the replicative DNA polymerases α, δ, and ε. mdpi.comnih.gov This inhibition is not instantaneous but occurs as the polymerase encounters the drug, leading to a slowing or complete halt of DNA polymerization. biorxiv.orgelifesciences.org

A key consequence of polymerase inhibition by aphidicolin is the uncoupling of the helicase and polymerase activities at the replication fork. mdpi.com While the DNA polymerases are stalled, the replicative helicase can continue to unwind the DNA duplex. mdpi.comelifesciences.org This uncoupling leads to the generation of long stretches of single-stranded DNA (ssDNA) ahead of the stalled polymerase. mdpi.comnih.gov Research in human melanoma cells treated with aphidicolin revealed the presence of large amounts of ssDNA, with fragments exceeding 20 kilobases in size. nih.gov This ssDNA is a transient feature; upon removal of aphidicolin, these single-stranded regions are converted back into high-molecular-weight, double-stranded DNA as replication resumes. nih.gov

The accumulation of ssDNA and the presence of stalled replication forks are potent signals for cellular stress responses. nih.gov These stalled forks are vulnerable structures that can lead to the formation of double-strand breaks (DSBs) and subsequent genomic instability if not properly managed by the cell's repair pathways. nih.govplos.org The cell recognizes these stalled forks, marked by ssDNA coated in Replication Protein A (RPA), which in turn activates the ATR checkpoint kinase, a central regulator of the DNA damage response. nih.govelifesciences.org Studies have shown that aphidicolin treatment leads to the recruitment of DNA damage markers, such as γ-H2AX and 53BP1, to sites of stalled forks, confirming the induction of a DNA damage response. biorxiv.orgplos.orgoup.com Therefore, aphidicolin glycinate's action transforms active replication forks into sites of significant replicative stress, characterized by fork stalling and the accumulation of extensive ssDNA regions.

Influence on Replication Fidelity and Processivity

Beyond simply stalling the replication fork, aphidicolin also has a nuanced impact on the qualitative aspects of DNA synthesis, namely fidelity and processivity.

Fidelity describes the accuracy of the DNA polymerase, i.e., its ability to insert the correct nucleotide complementary to the template strand. High-fidelity polymerases possess proofreading activity, typically a 3'-5' exonuclease function, which can remove misincorporated nucleotides. Aphidicolin's primary inhibitory action is competitive with dCTP, meaning it directly interferes with the polymerase's catalytic site for nucleotide incorporation. oup.comnih.govoup.com While this directly blocks the polymerase function, studies have indicated that the exonuclease activity of the aphidicolin-sensitive polymerases is only mildly affected, even at concentrations that completely block polymerization. mdpi.com However, within the cell nucleus, the formation of a stable ternary complex between aphidicolin, the polymerase, and the DNA template can block the enzyme, potentially limiting the accessibility of the exonuclease domain to the growing DNA strand. mdpi.com The primary disruption to fidelity, therefore, may not be a direct inhibition of the proofreading machinery but rather the stress and instability introduced at the stalled fork, which can promote error-prone repair or bypass mechanisms.

Table 1: Summary of Research Findings on Aphidicolin's Mechanistic Effects

| Mechanistic Aspect | Effect of Aphidicolin | Key Research Findings | Citations |

|---|---|---|---|

| Replication Fork Progression | Induces stalling/slowing | Inhibits DNA polymerases α, δ, and ε, leading to a halt in DNA synthesis. | mdpi.combiorxiv.orgelifesciences.org |

| Replisome Coupling | Uncouples helicase and polymerase | Helicase continues to unwind DNA while polymerase is inhibited, creating ssDNA. | mdpi.comelifesciences.org |

| Single-Stranded DNA (ssDNA) | Generates long stretches of ssDNA | Accumulation of ssDNA regions >20kb observed in treated cells. | mdpi.comnih.govnih.gov |

| DNA Damage Response | Activates stress response pathways | Stalled forks recruit RPA, activating the ATR kinase and leading to γ-H2AX formation. | nih.govelifesciences.orgoup.com |

| Polymerase Processivity | Reduces processivity | Causes the dissociation of the processivity factor PCNA from the DNA. | elifesciences.org |

| Replication Fidelity | Mild direct effect on proofreading | Exonuclease activity is only mildly affected, but fork stalling can promote error-prone pathways. | mdpi.com |

Cellular and Molecular Responses to Aphidicolin Glycinate Exposure

Cell Cycle Regulation and Arrest Mechanisms

Aphidicolin (B1665134) glycinate's interference with DNA synthesis directly impacts cell cycle progression, leading to arrest at specific phases. This property has been extensively utilized in research for cell population synchronization.

Aphidicolin is widely recognized for its ability to block the cell cycle at the G1/S boundary. oup.comnih.gov By inhibiting DNA polymerase α, it prevents cells in the G1 phase from initiating DNA synthesis and entering the S phase. nih.gov This blockade causes cells to accumulate at the G1/S border. nih.gov Studies have shown that treatment with aphidicolin can stall a significant percentage of a cell population, such as DLD-1 cells, in the G0/G1 phase. tandfonline.com While some studies pinpoint the arrest at the early S phase, others suggest it occurs precisely at the G1/S transition. life-science-alliance.orgresearchgate.net This effect is reversible, allowing cells to proceed through the cell cycle upon removal of the compound. mdpi.comnih.gov In AtT-20 corticotroph tumor cells, aphidicolin treatment led to an increase in the percentage of cells in the G0/G1 phase and a decrease in S phase cells. nih.govjst.go.jp

While primarily known for its G1/S block, aphidicolin can also lead to an accumulation of cells in the G2/M phase under certain conditions. For instance, in normal human diploid cells, treatment with aphidicolin resulted in over 80% of cells moving through the S phase and accumulating at the G2 phase. medchemexpress.com Similarly, studies on Trypanosoma brucei showed that aphidicolin arrested most cells in the G2 phase, characterized by two kinetoplasts and a single nucleus. nih.gov Research on HeLa and 293T cells also demonstrated that aphidicolin can cause cell cycle arrest at G2/M. nih.gov This inhibition of cell division is a direct consequence of the incomplete DNA replication. medchemexpress.com

The reversible nature of aphidicolin's inhibition of DNA polymerase makes it a valuable tool for synchronizing cell populations in research. oup.comtoku-e.com By treating a cell culture with aphidicolin, researchers can arrest a large proportion of cells at the G1/S boundary. nih.govoup.com Upon removal of the drug, the synchronized cells proceed through the cell cycle in a coordinated manner. tandfonline.comoup.com This allows for the study of cell cycle-dependent processes with greater precision. asm.orgasm.org For example, HeLa cells have been effectively synchronized using aphidicolin, reaching the late S/G2 phase approximately 12 hours after the drug's removal. glpbio.com This method is considered more advantageous than other synchronization agents like hydroxyurea (B1673989) and thymidine (B127349) because it generally does not affect cell viability or the duration of the S phase. nih.gov

Aphidicolin-induced cell cycle arrest is accompanied by changes in the expression and activity of key cell cycle regulatory proteins. In AtT-20 cells, aphidicolin treatment led to increased levels of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitor p27, while decreasing the levels of cyclin E. nih.govjst.go.jpebi.ac.uk The reduction in cyclin E, a crucial regulator of the G1/S transition, is consistent with the observed cell cycle arrest at this checkpoint. However, it is important to note that synchronization methods that interfere with DNA replication, including aphidicolin treatment, can sometimes lead to altered expression of cyclins, such as the expression of G1 cyclins in G2/M phase cells. tandfonline.com In some experimental models, aphidicolin treatment did not inhibit the synthesis of DNA polymerases α, β, and γ, ensuring that the necessary machinery for DNA replication is available upon release from the block. oup.com

Table 1: Effects of Aphidicolin on Cell Cycle and Regulatory Proteins

| Cell Line | Effect | Reference |

|---|---|---|

| DLD-1 | Stalled 76% of cells at G0/G1 phase. | tandfonline.com |

| AtT-20 | Increased percentage of G0/G1 phase cells, decreased S phase cells. Increased p53 and p27 levels, decreased cyclin E levels. | nih.govjst.go.jp |

| Normal Human Diploid Cells | Over 80% of cells accumulated at G2 phase. | medchemexpress.com |

| Trypanosoma brucei | Arrested most cells in the G2 phase. | nih.gov |

| HeLa | Effective for synchronization, with cells reaching late S/G2 phase ~12 hours after removal. | glpbio.com |

| HeLa and 293T | Arrested the cell cycle at G2/M. | nih.gov |

Methodological Utility for Cell Population Synchronization in Research

Activation of DNA Damage Response Pathways

The inhibition of DNA replication by aphidicolin glycinate (B8599266) triggers a cellular response akin to that induced by DNA damage, leading to the activation of specific signaling pathways.

A key indicator of the cellular response to aphidicolin-induced replication stress is the phosphorylation of histone H2AX to form γH2AX. d-nb.info This modification serves as an early marker for DNA double-strand breaks. oncotarget.com While aphidicolin itself may not directly cause double-strand breaks, the stalling of replication forks can lead to their collapse and the formation of these lesions, subsequently triggering H2AX phosphorylation, particularly in S-phase cells. mdpi.comd-nb.infotandfonline.com

In addition to γH2AX, aphidicolin treatment can also lead to the phosphorylation and activation of the tumor suppressor protein p53. oncotarget.comnih.gov In primary chronic lymphocytic leukemia (CLL) cells, aphidicolin enhanced the phosphorylation of p53 at Ser-15 when used in combination with other DNA damaging agents. oncotarget.comresearchgate.net In AtT-20 cells, aphidicolin treatment alone was sufficient to increase the levels of p53. nih.govjst.go.jp The activation of p53 can, in turn, upregulate downstream targets like GADD45β, a gene involved in growth arrest and DNA damage response. invivochem.comnih.gov However, it's noteworthy that in some contexts, while p53 is stabilized and modified after aphidicolin treatment, its ability to transactivate target genes can be impaired. pnas.org

Table 2: Phosphorylation Events Induced by Aphidicolin

| Marker | Cellular Context | Observation | Reference |

|---|---|---|---|

| γH2AX | S-phase cells | Pronounced phosphorylation due to replication stress. | d-nb.info |

| γH2AX | Early S-phase cells | Aphidicolin itself induced γH2AX. | tandfonline.com |

| p53 (Ser-15) | Primary CLL cells (in combination with purine (B94841) analogs) | Enhanced phosphorylation. | oncotarget.comnih.govresearchgate.net |

| p53 | AtT-20 cells | Increased protein levels. | nih.govjst.go.jp |

Engagement of DNA Damage Checkpoint Kinases (e.g., ATM, ATR)

Exposure to aphidicolin glycinate, through its active metabolite aphidicolin, induces significant replication stress by inhibiting DNA polymerases. This stress triggers the activation of the DNA damage response (DDR), a complex signaling network crucial for maintaining genomic integrity. Central to this response are the phosphatidylinositol 3-kinase-related kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

Aphidicolin-induced replication fork stalling leads to the generation of single-stranded DNA (ssDNA), which is the primary signal for the activation of the ATR kinase. nih.govnih.gov ATR, in turn, phosphorylates a variety of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest, prevent the firing of new replication origins, and promote DNA repair. nih.govnih.govasm.org Studies in Xenopus egg extracts have demonstrated that aphidicolin treatment leads to the recruitment of ATR to chromatin in a replication-dependent manner and subsequent phosphorylation of Chk1. nih.govnih.gov

While ATR is the principal kinase responding to replication stress, prolonged exposure to aphidicolin can also lead to the activation of the ATM kinase. nih.gov ATM is primarily activated by DNA double-strand breaks (DSBs). nih.govasm.org It is hypothesized that the stalled replication forks caused by aphidicolin can eventually collapse, leading to the formation of DSBs, which then triggers the ATM-dependent signaling cascade. nih.gov In some cellular contexts, an interplay between ATM and ATR has been suggested, becoming more apparent when both kinases are depleted. nih.gov

The activation of these checkpoint kinases is a critical cellular response to the genotoxic stress imposed by this compound, aimed at providing time for the cell to repair the DNA damage before proceeding with the cell cycle.

Sensitization and Inhibition of DNA Repair Pathways (e.g., Nucleotide Excision Repair)

Aphidicolin's primary mechanism of action, the inhibition of DNA polymerases α, δ, and ε, directly impacts DNA replication and also interferes with specific DNA repair processes. nih.govresearchgate.net One of the most significantly affected pathways is Nucleotide Excision Repair (NER). The NER pathway is responsible for removing a wide range of bulky DNA lesions, and it requires DNA polymerases δ and ε for the DNA resynthesis step following the excision of the damaged segment. nih.govresearchgate.net

By inhibiting these polymerases, aphidicolin effectively blocks the completion of NER, causing an accumulation of unrepaired DNA damage. nih.gov This inhibitory action has been demonstrated in studies where aphidicolin was shown to impede the repair of UV-induced DNA damage, a process primarily handled by the NER pathway. nih.govresearchgate.net This leads to a state of sensitization, where cells become more vulnerable to the cytotoxic effects of other DNA-damaging agents.

For instance, research has shown that aphidicolin can potentiate the cytotoxicity of purine analogs like fludarabine (B1672870) in chronic lymphocytic leukemia (CLL) cells. nih.govresearchgate.net The rationale behind this synergy is that while fludarabine induces DNA damage that activates the NER pathway, subsequent treatment with aphidicolin inhibits this repair process, leading to an enhancement of the DNA damage signal and a greater induction of cell death. nih.govresearchgate.net This suggests that the efficacy of certain chemotherapeutic drugs can be significantly enhanced by the concurrent inhibition of DNA repair pathways by this compound.

| Pathway | Effect of this compound | Mechanism | Outcome | Reference |

| Nucleotide Excision Repair (NER) | Inhibition | Blocks the DNA resynthesis step by inhibiting DNA polymerases δ and ε. | Sensitizes cells to DNA-damaging agents that are repaired by NER. | nih.govresearchgate.net |

Induction of Programmed Cell Death

This compound is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. invivochem.comnih.gov This induction of apoptosis is a direct consequence of the extensive DNA damage and replication stress caused by the inhibition of DNA polymerases. nih.gov When the cellular damage is beyond the capacity of the repair mechanisms, the cell initiates a self-destruction program to eliminate the potentially harmful cell.

The pro-apoptotic effect of this compound can be observed both when it is used as a single agent and in combination with other chemotherapeutic drugs. nih.govinvivochem.com For example, in chronic lymphocytic leukemia (CLL) cells, while aphidicolin alone shows minimal cytotoxicity, it significantly enhances the apoptosis induced by purine analogs like fludarabine and cladribine. nih.govresearchgate.net This synergistic effect is attributed to the increased accumulation of DNA damage, which pushes the cell towards the apoptotic threshold. nih.gov

Apoptotic Pathway Activation

The apoptotic response triggered by this compound primarily proceeds through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net This pathway is initiated by intracellular stress signals, such as irreparable DNA damage. The accumulation of DNA damage, amplified by aphidicolin's inhibition of DNA repair, leads to the activation of key apoptotic signaling molecules.

Studies have shown that treatment with aphidicolin, particularly in combination with other DNA damaging agents, leads to the enhanced cleavage of procaspase-9 and procaspase-3. nih.govresearchgate.net The cleavage and subsequent activation of these caspases are hallmark events of the intrinsic apoptotic cascade. Caspase-9 is an initiator caspase that, once activated, proceeds to activate effector caspases like caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cells. nih.gov

Modulation of Apoptosis-Related Gene and Protein Expression

The induction of apoptosis by this compound is accompanied by significant changes in the expression levels of genes and proteins that regulate this process. A key player in this modulation is the tumor suppressor protein p53. In response to DNA damage, p53 levels increase, and it becomes activated through post-translational modifications like phosphorylation. nih.govresearchgate.netnih.gov Activated p53 can then transcriptionally activate a host of pro-apoptotic genes.

One such downstream target of p53 is the Growth Arrest and DNA Damage-inducible 45β (GADD45β) gene. invivochem.comnih.gov Research has demonstrated that aphidicolin treatment increases the mRNA levels of GADD45β, and this is linked to the p53-mediated pathway that inhibits cell proliferation and induces apoptosis. invivochem.comnih.gov Furthermore, aphidicolin has been shown to increase the protein levels of p27, a cyclin-dependent kinase inhibitor that can promote cell cycle arrest and apoptosis, while decreasing the levels of cyclin E, which is necessary for S-phase progression. nih.gov The overexpression of anti-apoptotic proteins, such as Bcl-2, has been shown to delay the apoptosis induced by aphidicolin, though it may not prevent the ultimate cell death, indicating that the commitment to apoptosis occurs upstream of Bcl-2's action. nih.gov

| Gene/Protein | Modulation by this compound | Function | Cellular Consequence | Reference |

| p53 | Increased protein levels and phosphorylation | Tumor suppressor, transcription factor | Promotes apoptosis and cell cycle arrest | nih.govresearchgate.netnih.gov |

| GADD45β | Increased mRNA levels | Stress response, growth arrest, DNA damage response | Contributes to inhibition of cell proliferation | invivochem.comnih.gov |

| Procaspase-9 | Enhanced cleavage (activation) | Initiator caspase in the intrinsic apoptotic pathway | Initiates the caspase cascade | nih.govresearchgate.net |

| Procaspase-3 | Enhanced cleavage (activation) | Effector caspase | Executes the final stages of apoptosis | nih.govresearchgate.net |

| p27 | Increased protein levels | Cyclin-dependent kinase inhibitor | Promotes cell cycle arrest | nih.gov |

| Cyclin E | Decreased protein levels | Promotes S-phase entry and progression | Inhibits cell cycle progression | nih.gov |

| Bcl-2 | Expression can delay apoptosis | Anti-apoptotic protein | Delays but does not prevent cell death | nih.gov |

Cellular Senescence Induction

Beyond apoptosis, this compound can also drive cells into a state of cellular senescence, which is a stable and long-term arrest of the cell cycle characterized by distinct phenotypic changes. nih.govnih.gov This process is often triggered by stimuli that can lead to oncogenic transformation, and thus, senescence acts as a potent tumor-suppressive mechanism. nih.gov this compound is classified as a DNA replication stress inducer, one of the categories of chemical compounds known to cause cellular senescence. nih.gov

Chronic Replication Stress-Induced Senescence Phenotypes

Chronic exposure of cells to low, therapeutically relevant concentrations of this compound induces a state of irreversible cell cycle arrest after several population doublings. nih.gov This arrest displays the hallmarks of cellular senescence. The underlying mechanism is the persistent replication stress caused by the partial inhibition of DNA polymerases, which allows for limited cell proliferation but at the cost of accumulating DNA damage and replication stress over time. nih.gov

This chronic stress leads to the establishment of senescence-associated phenotypes, which include changes in cell morphology, such as cell enlargement and flattening, and the expression of senescence-associated β-galactosidase (SA-β-gal). nih.gov The senescence induced by chronic replication stress from aphidicolin has been shown to be dependent on the p53-p21CIP1 signaling pathway. nih.gov The p53 protein, activated by the persistent DNA damage signal, upregulates the expression of the cyclin-dependent kinase inhibitor p21CIP1, which in turn enforces the cell cycle arrest. nih.gov Interestingly, this form of senescence appears to be independent of the p16INK4a pathway. nih.gov

| Inducer | Mechanism | Key Pathway | Resulting Phenotype | Reference |

| This compound (chronic low-dose) | Chronic replication stress via DNA polymerase inhibition | p53-p21CIP1 dependent | Irreversible cell cycle arrest, senescence-associated β-galactosidase activity | nih.gov |

Role of Tumor Suppressor Pathways (e.g., p53-p21CIP1 Axis)

The tumor suppressor protein p53 is a central mediator of the cellular response to DNA damage and replication stress. oup.comnih.gov Following exposure to aphidicolin, which causes replication forks to stall, cells activate DNA damage checkpoint pathways. nih.govaacrjournals.org This leads to the accumulation and activation of p53. nih.govebi.ac.ukresearchgate.net Activated p53 then transcriptionally upregulates a suite of target genes, most notably the cyclin-dependent kinase (CDK) inhibitor p21CIP1/WAF1. nih.govmdpi.com

The induction of p21CIP1 is a critical event in mediating the cell cycle arrest observed after aphidicolin treatment. nih.gov By inhibiting CDK activity, p21CIP1 prevents the transition from the G1 to the S phase and can also contribute to arrest in the G2 phase. nih.govmdpi.com This provides the cell with time to repair the DNA damage caused by replication stress. In some cellular contexts, such as AtT-20 corticotroph tumor cells, aphidicolin has been shown to increase the protein levels of both p53 and the CDK inhibitor p27, while decreasing levels of cyclin E, contributing to cell cycle arrest in the G0/G1 phase. nih.gov

Interestingly, some studies indicate that while replication blockade by aphidicolin robustly induces p53, it may activate very little p21CIP1/WAF1 in certain cell types, suggesting that other p53-dependent or -independent pathways are also at play. aacrjournals.orgresearchgate.net For instance, research in p53-deficient cell lines has shown that a G1 arrest can still occur following UV damage, indicating the existence of p53-independent arrest mechanisms. oup.com However, the p53-p21CIP1 axis remains a primary and well-documented pathway for initiating cell cycle arrest in response to aphidicolin-induced replication stress. nih.govnih.gov

Transcriptional and Post-Translational Regulatory Effects

Exposure to aphidicolin triggers a broad transcriptional response aimed at managing cellular stress. A key family of genes upregulated in this response is the Growth Arrest and DNA Damage-inducible (GADD) family, particularly GADD45β. nih.govinvivochem.com In AtT-20 pituitary tumor cells, aphidicolin treatment was found to increase the mRNA levels of GADD45β. nih.govjst.go.jp This upregulation is considered a downstream effect of p53 activation, as GADD45β is a putative target of p53. medchemexpress.comnih.govinvivochem.com The induction of GADD45β contributes to the inhibition of cell proliferation, highlighting its role in the cellular response to replication stress. nih.gov Comprehensive transcriptomic analyses have revealed that aphidicolin-induced replication stress leads to widespread changes in gene expression, creating distinct early and late response patterns. researchgate.netnih.gov

The PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is also significantly modulated by aphidicolin exposure. srce.hraacrjournals.org Studies have demonstrated that aphidicolin treatment leads to a decrease in the phosphorylation of Akt, which signifies an inhibition of this pro-survival pathway. nih.govebi.ac.ukinvivochem.com This reduction in Akt phosphorylation has been observed in AtT-20 cells and is part of the cascade that leads to decreased cell proliferation and the induction of apoptosis. medchemexpress.comnih.govmedchemexpress.com In some contexts, the effects of PI3K/Akt pathway inhibitors on cell cycle progression after aphidicolin synchronization suggest that the pathway's role can be complex and potentially cell-type specific. srce.hr For example, in endothelial cells, aphidicolin has been shown to increase nitric oxide production through an ATM/Akt/CREB/eNOS signaling cascade. ebi.ac.uk

Summary of Aphidicolin's Effects on Key Signaling Molecules

| Cell Line | Molecule | Effect of Aphidicolin Exposure | Reference |

| AtT-20 | p53 | Increased protein levels | nih.gov |

| AtT-20 | p27 | Increased protein levels | nih.gov |

| AtT-20 | Cyclin E | Decreased protein levels | nih.gov |

| AtT-20 | GADD45β | Increased mRNA levels | nih.govinvivochem.com |

| AtT-20 | Akt | Decreased phosphorylation | nih.govebi.ac.ukinvivochem.com |

| hTert-RPE1 | p21 | Increased expression | nih.gov |

| HepG2 | p53 | Increased protein levels | aacrjournals.orgresearchgate.net |

Upregulation of Stress Response Genes (e.g., GADD45β)

Chromatin Organization and Dynamics

Aphidicolin-induced replication stress has profound effects on the physical organization and movement of chromatin within the nucleus. These changes are intricately linked to the regulation of DNA replication and the cellular stress response.

The dynamic movement of chromatin is essential for various nuclear processes. Studies using advanced imaging techniques have shown that chromatin mobility is altered during the cell cycle, generally decreasing during S-phase. elifesciences.org Treatment with aphidicolin, which inhibits DNA synthesis, leads to a further restriction of chromatin mobility specifically in S-phase cells. elifesciences.orgelifesciences.orgbiorxiv.org This suggests that the loading of replication machinery components onto chromatin, rather than the act of DNA synthesis itself, is a primary factor in restraining chromatin motion. elifesciences.orgelifesciences.org Other research indicates that inhibiting DNA polymerase with aphidicolin can disrupt the local coherence of chromatin movement, an effect observed specifically in S-phase cells. nih.govpnas.org This disruption may be linked to the DNA damage response, which can lead to a decondensation of chromatin. nih.gov

Impact of Aphidicolin on Chromatin Dynamics

| Parameter | Observation | Cellular Context | Reference |

| Chromatin Mobility | Further restricted in S-phase | HeLa Cells | elifesciences.orgelifesciences.org |

| Local Coherence | Strong inhibition in S-phase | Human osteosarcoma (U2OS) cells | nih.govpnas.org |

| Chromatin Accessibility | Global remodeling; local increase within advanced replication timing loci | RKO cancer cells | biorxiv.org |

The DNA replication program is a highly organized process where different regions of the genome (replication domains) are duplicated at specific times during S-phase. nih.govresearchgate.net Low doses of aphidicolin can perturb this replication timing (RT) program. mdpi.commdpi.com This perturbation is cell-type specific, with cancer cells often showing more significant alterations than normal cells. mdpi.com The changes include both delays and, unexpectedly, advances in replication timing. mdpi.combiorxiv.org These RT advances often occur in large heterochromatin domains. mdpi.com

Furthermore, aphidicolin treatment can modulate chromatin accessibility. In some cancer cells, regions that experience an advance in replication timing also show increased accessibility to transposase, suggesting local chromatin remodeling. biorxiv.orgmdpi.com The spatial organization of replication within the nucleus, known as nuclear compartmentalization, is also affected. In early S-phase, replication typically occurs in foci concentrated around the nucleolus. nih.gov Arresting cells in early S-phase with aphidicolin confirms this pattern, showing that DNA synthesis initiates in these specific nuclear compartments. nih.gov The disruption of the normal replication timing and the induction of replication stress can lead to incomplete replication, particularly in lamina-associated regions, predisposing these areas to genomic instability. biorxiv.org Studies have also shown that under replication stress, the temporal program of activating later replication origins can proceed even without the completion of DNA synthesis at earlier sites. nih.gov

Relationship with Nuclear Lamina and Chromatin Architecture

The nuclear lamina is a dense protein meshwork that lines the inner nuclear membrane, providing structural support to the nucleus and serving as an anchoring site for chromatin. dspmuranchi.ac.in The segments of chromatin that interact with the nuclear lamina are known as Lamina-Associated Domains (LADs). nih.gov These domains are predominantly composed of heterochromatin, which is transcriptionally repressed, and correspond to the 'B' compartment identified in Hi-C chromatin conformation capture experiments. nih.gov The spatial organization of the genome at the nuclear periphery is thus intimately linked to gene regulation. dspmuranchi.ac.inresearchgate.net this compound, through its active form aphidicolin, inhibits DNA polymerases and arrests DNA replication, making it a critical tool for investigating the establishment and maintenance of this chromatin architecture. nih.govnih.gov

Research using aphidicolin to block DNA replication has provided significant insights into the formation of large-scale chromatin structures. Studies in early mouse embryos revealed that both LADs and larger chromatin compartments are established independently of DNA replication. hubrecht.eu When replication was blocked with aphidicolin, the global patterns of LADs and compartments remained largely unaffected, indicating that the scaffolding of the genome at the nuclear lamina occurs separately from the process of DNA synthesis. hubrecht.eu

Further investigation into the assembly of nuclear structures has utilized cell-free extracts from Xenopus eggs. In this system, it was observed that aphidicolin-sensitive DNA polymerase is incorporated into the chromatin of reconstituting nuclei concurrently with the assembly of the nuclear envelope. nih.gov This incorporation appears to be mediated by membrane-associated fractions of the egg extract. nih.gov Notably, the process does not seem to depend on the assembly of the nuclear lamina itself or on transport through the nuclear pore complex, suggesting a direct link between the components of the nuclear membrane and the replication machinery. nih.gov

Exposure to aphidicolin induces replication stress, which triggers specific responses within the chromatin landscape. This stress leads to the non-random formation of γH2AX binding hotspots, a marker for DNA damage, at discrete genomic regions. biorxiv.org These hotspots are frequently located at common fragile sites (CFSs), which are specific chromosomal regions known to be prone to breakage under replication stress. biorxiv.org CFSs are often characterized as gene-poor, heterochromatic, and late-replicating, highlighting a connection between aphidicolin-induced stress and the architecture of specific chromatin domains. biorxiv.org The response to this stress, such as the accumulation of γH2AX at transcriptionally repressed genes, appears to be dependent on histone deacetylases (HDACs), further linking the DNA damage response to chromatin-modifying enzymes. biorxiv.org

The table below summarizes key research findings on the interplay between aphidicolin exposure, the nuclear lamina, and chromatin architecture.

| Research Area | Model System | Key Findings with Aphidicolin Exposure | Conclusion | Citations |

| LAD & Compartment Formation | Early Mouse Embryo | Global patterns of LADs and A/B compartments were not disrupted by replication blockage. | The establishment of LADs and chromatin compartments is independent of DNA replication. | hubrecht.eu |

| Nuclear Assembly | Xenopus Egg Extract | Aphidicolin-sensitive DNA polymerase was incorporated into chromatin during nuclear envelope assembly. | DNA polymerase incorporation is linked to nuclear membrane assembly, but not necessarily lamina assembly or nuclear pore transport. | nih.gov |

| Replication Stress & Chromatin | Human Lymphocyte Cells | Induced non-random γH2AX binding hotspots, particularly at common fragile sites (CFSs). | Aphidicolin-induced replication stress targets specific heterochromatic and late-replicating regions of the genome. | biorxiv.org |

| Nuclear Envelope Integrity | Xenopus Egg Extract | The presence of ongoing replication forks, which can be stalled by aphidicolin, delays nuclear envelope breakdown upon mitotic entry. | A checkpoint exists linking the status of DNA replication directly to the timing of mitotic events involving the nuclear envelope. | nih.gov |

Preclinical Investigation of Aphidicolin Glycinate in Experimental Models

Antineoplastic Activity in Murine Xenograft and Syngeneic Tumor Models

The anticancer potential of aphidicolin (B1665134) glycinate (B8599266) has been explored in a range of preclinical tumor models, demonstrating notable efficacy against specific cancer types. These studies, primarily conducted in mice bearing either human tumor xenografts or murine-derived syngeneic tumors, have provided a foundational understanding of its in vivo antineoplastic activity.

Efficacy against Melanoma and Sarcoma Models

In vivo studies utilizing murine models have demonstrated the antitumor activity of aphidicolin glycinate. nih.govinvivochem.com Specifically, in mice with implanted B16 melanoma, treatment with this compound resulted in a maximum increased life span of 75%. nih.govinvivochem.com Similarly, against the M5076 sarcoma model, the compound showed significant efficacy, leading to a 57% increase in life span under an optimized treatment schedule. nih.gov Research indicated that the antitumor activity is schedule-dependent, with multiple daily injections proving more effective than single daily doses. nih.gov Further investigations in a subcutaneous M5076 sarcoma model revealed that continuous infusion over a 7-day period was superior to both a 24-hour infusion and a 7-day course of multiple daily bolus treatments. nih.gov The underlying mechanism for this antitumor activity is believed to be the inhibition of DNA synthesis. nih.gov Studies measuring the incorporation of [3H]thymidine into the DNA of spleen and jejunum in mice showed that this compound induced a dose-dependent inhibition of DNA synthesis. nih.gov

Table 1: Efficacy of this compound in Murine Tumor Models

| Tumor Model | Treatment Schedule | Outcome |

|---|---|---|

| B16 Melanoma (i.p.) | Intraperitoneal injection every 3 hours for three doses on days 1-9 | 75% maximum increased life span nih.govinvivochem.com |

| M5076 Sarcoma (i.p.) | Three daily injections on days 1-9 | 57% increased life span nih.gov |

| M5076 Sarcoma (s.c.) | 7-day continuous infusion | Superior to 24-h infusion and multiple bolus treatments nih.gov |

Inhibition of Neuroblastoma Growth in Preclinical Systems

Preclinical investigations have highlighted the potential of aphidicolin and its derivatives in targeting neuroblastoma. In vitro studies demonstrated that aphidicolin can selectively kill human neuroblastoma cells. nih.gov At a concentration of 5 x 10(-7) M, aphidicolin was found to be lethal to all cells of four different human neuroblastoma cell lines, while having only a moderate effect on the viability of normal human embryonal cells and other human continuous cell lines like HeLa, H9, A549, and Caco-2. nih.gov This selective cytotoxicity was also observed in co-cultures where neuroblastoma cells were eliminated while normal embryonal cells continued to proliferate after the removal of the compound. nih.gov While direct in vivo studies on this compound in neuroblastoma models are less detailed in the provided context, the strong and selective in vitro activity of the parent compound, aphidicolin, against neuroblastoma provides a strong rationale for its investigation in preclinical neuroblastoma models. nih.govglpbio.com

Antiviral Properties

Aphidicolin and its derivatives have demonstrated significant antiviral activity, primarily through the inhibition of viral DNA polymerase, a mechanism shared with its antineoplastic effects. invivochem.comwikipedia.org

Replication Inhibition of Herpesviruses (e.g., Herpes Simplex Virus, Varicella-Zoster Virus)

Aphidicolin has been shown to be a potent inhibitor of the growth of herpes simplex virus (HSV) both in tissue culture and in animal models such as the rabbit eye. nih.gov It is also effective against strains of herpes virus that are resistant to iododeoxyuridine and does not readily lead to the development of drug-resistant virus strains. nih.gov The antiviral activity extends to other herpesviruses, with studies showing that aphidicolin inhibits Varicella-zoster virus (VZV) with a low 50% effective concentration (EC50) of 0.5–0.6 μM and low cytotoxicity. invivochem.commedchemexpress.com The glycinate derivative, designed for improved solubility, is expected to translate these antiviral properties into in vivo settings more effectively. invivochem.com

Activity against Orthopoxviruses

The antiviral spectrum of aphidicolin also includes activity against orthopoxviruses. invivochem.commedchemexpress.commedchemexpress.com It is a known inhibitor of the vaccinia virus, a member of the orthopoxvirus family. wikipedia.org The mechanism of action is the specific inhibition of DNA polymerase in these viruses. wikipedia.org While specific data on this compound's efficacy in orthopoxvirus models is not detailed, the established anti-orthopoxvirus activity of the parent compound provides a strong basis for its potential in this area. invivochem.commedchemexpress.commedchemexpress.com

Antiparasitic Potential in Protozoan Models

Recent research has uncovered the potential of aphidicolin and its derivatives as antiparasitic agents, particularly against protozoan parasites.

In vitro studies have identified aphidicolin and a series of its semisynthetic derivatives as having significant antiparasitic potential. researchgate.netresearchgate.net Specifically, aphidicolin-17-glycinate hydrochloride, a derivative of aphidicolin, demonstrated high activity against Leishmania donovani. researchgate.netresearchgate.net This compound exhibited a 50% effective concentration (EC50) of 0.2 μg/ml against the extracellular form and 0.02 μg/ml against the intracellular form of the parasite. researchgate.netresearchgate.net Importantly, these aphidicolan compounds, including the glycinate derivative, showed low cytotoxicity against mammalian cells, with EC50 values greater than 25.0 μg/ml against squamous carcinoma and melanoma cell lines, as well as murine bone marrow-derived macrophages. researchgate.netresearchgate.net

**Table 2: Antiparasitic Activity of Aphidicolin-17-glycinate hydrochloride against *Leishmania donovani***

| Parasite Form | 50% Effective Concentration (EC50) |

|---|---|

| Extracellular | 0.2 μg/ml researchgate.netresearchgate.net |

| Intracellular | 0.02 μg/ml researchgate.netresearchgate.net |

Efficacy against Leishmania Species (e.g., Leishmania donovani)

This compound, a water-soluble derivative of the tetracyclic diterpene aphidicolin, has demonstrated significant antileishmanial activity in preclinical in vitro studies. nih.govunesp.br Research has particularly highlighted its hydrochloride salt, aphidicolin-17-glycinate hydrochloride, as a potent agent against various Leishmania species responsible for human leishmaniasis. nih.gov

Investigations into its efficacy have typically involved testing against both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of the parasite, which resides within murine macrophages. In studies evaluating a series of aphidicolan derivatives, aphidicolin-17-glycinate hydrochloride emerged as the most active compound against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govresearchgate.netresearchgate.net It exhibited a 50% effective concentration (EC₅₀) of 0.2 µg/mL against extracellular promastigotes and was even more potent against the intracellular amastigotes, with an EC₅₀ of 0.02 µg/mL. nih.govresearchgate.netresearchgate.netresearchgate.net

The antileishmanial activity of aphidicolin and its derivatives extends beyond L. donovani. The compounds have also been tested against other species, including Leishmania infantum, Leishmania enriettii, and Leishmania major, showing efficacy at concentrations in the microgram range. nih.govresearchgate.net The parent compound, aphidicolin, has also been noted for its high activity against Leishmania major. scielo.br

Table 1: In Vitro Antileishmanial Activity of Aphidicolin-17-Glycinate Hydrochloride

| Target Organism | Parasite Stage | EC₅₀ (µg/mL) |

|---|---|---|

| Leishmania donovani | Extracellular Promastigote | 0.2 nih.govresearchgate.net |

| Leishmania donovani | Intracellular Amastigote | 0.02 nih.govresearchgate.net |

Comparative Analysis of Parasitic versus Mammalian DNA Polymerase Inhibition

The mechanism of action for aphidicolin and its derivatives is the inhibition of DNA synthesis through targeting DNA polymerases. chemicalbook.commedchemexpress.com The therapeutic potential of this compound as an antileishmanial agent hinges on its selective inhibition of the parasite's DNA replication machinery over that of its mammalian host.

Aphidicolin is a well-characterized, reversible inhibitor of DNA polymerase α in eukaryotic cells, which is essential for DNA replication. scielo.brchemicalbook.commedchemexpress.com This inhibition is the basis of its antimitotic and antiviral properties. researchgate.netchemicalbook.com However, for it to be an effective antiparasitic, it must exhibit a greater affinity for the parasite's enzyme or exploit differences between the host and parasite replication systems.

Research suggests that the DNA polymerases of trypanosomatid parasites, including Leishmania, are sufficiently different from their mammalian counterparts to allow for selective targeting. nih.gov While one study noted that the primary high-molecular-weight DNA polymerase A from Leishmania mexicana is resistant to aphidicolin, other evidence points to the existence of a novel type of DNA polymerase in Leishmania that serves as the target for the drug. nih.govnih.gov This suggests that aphidicolin's efficacy is not based on inhibiting the main, previously characterized leishmanial polymerase, but another crucial enzyme in the parasite's replication complex. nih.gov

The crucial element for preclinical viability is the therapeutic window: the difference between the concentration required to kill the parasite and the concentration that is toxic to host cells. Studies have shown that while aphidicolin derivatives are highly active against intracellular L. donovani amastigotes, they display significantly lower cytotoxicity against mammalian cells. nih.govscielo.br For instance, the toxic effects of aphidicolin-17-glycinate hydrochloride on murine bone marrow-derived macrophages were observed at concentrations over 500 times higher than those required for its intracellular antileishmanial activity. nih.gov This stark difference in effective concentrations underscores the compound's selectivity.

Table 2: Comparative Efficacy and Cytotoxicity of Aphidicolin-17-Glycinate Hydrochloride

| Cell Type | Measurement | EC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|---|

| Leishmania donovani (intracellular amastigotes) | Antiparasitic Activity | 0.02 nih.govresearchgate.net | >565-fold nih.gov |

| Murine Macrophages (host cell) | Cytotoxicity | >11.3 nih.gov | N/A |

| KB Squamous Carcinoma Cells | Cytotoxicity | >25.0 nih.gov | N/A |

| SK-Mel Melanoma Cells | Cytotoxicity | >25.0 nih.gov | N/A |

This significant selectivity index provides a rational basis for the development of aphidicolan-based compounds as a new class of antiparasitic agents, exploiting the distinct biochemical properties of the leishmanial DNA polymerases. nih.gov

Synergistic Interactions and Rational Combination Strategies in Research

Potentiation of DNA-Damaging Chemotherapeutic Agents

The rationale for combining aphidicolin (B1665134) glycinate (B8599266) with conventional DNA-damaging drugs is to exploit the cell's reliance on DNA repair mechanisms for survival following chemotherapy. Aphidicolin's ability to inhibit DNA polymerases δ and ε makes it a potent inhibitor of the Nucleotide Excision Repair (NER) pathway, which is crucial for removing bulky DNA lesions created by many chemotherapeutics. nih.govresearchgate.netoncotarget.com

Research has demonstrated that aphidicolin can enhance the cytotoxicity of platinum-based compounds like cisplatin. oncotarget.comnih.gov Preclinical studies suggested that aphidicolin glycinate could be particularly effective when combined with a platinum agent due to the inhibition of DNA repair processes elicited by these drugs. oncotarget.compsu.edu The potentiation of cisplatin's efficacy has been studied extensively in various cancer cell models, including human ovarian cancer cell lines. nih.gov The underlying principle is that by inhibiting DNA polymerases involved in NER, aphidicolin prevents the cell from repairing cisplatin-induced DNA adducts, thereby increasing the drug's lethal effect.

A marked synergistic effect has been observed when combining aphidicolin with purine (B94841) analogs such as fludarabine (B1672870) and cladribine, particularly in primary chronic lymphocytic leukemia (CLL) cells. nih.govresearchgate.net While aphidicolin alone shows minimal cytotoxicity in these non-dividing cells, it significantly enhances the apoptotic effects of the purine analogs. nih.govresearchgate.net Studies have shown this synergy is consistent across different patient samples, regardless of prognostic markers. nih.gov The interaction between aphidicolin and these analogs was found to be synergistic in nearly all tested conditions. nih.gov

Table 1: Enhancement of Purine Analog Cytotoxicity by Aphidicolin in Primary CLL Cells This table summarizes the sensitizing effect of 3 µM aphidicolin on the cytotoxicity of fludarabine and cladribine, as measured by the reduction in the half-maximal inhibitory concentration (IC₅₀).

| Drug | Number of Analyses | Average Fold Decrease in IC₅₀ | Sensitization Range (Fold-Increase in Potency) |

| Fludarabine | 47 | 4.5 | 1 to 21.9 |

| Cladribine | 32 | 2.8 | 1 to 8.2 |

Data sourced from a study on primary CLL lymphocytes. nih.gov

The primary mechanism by which this compound can help overcome chemoresistance is through the inhibition of DNA repair. nih.govresearchgate.net Resistance to DNA-damaging agents often involves the upregulation of repair pathways like NER. By inhibiting DNA polymerases δ and ε, which are essential for the final synthesis step of NER, aphidicolin effectively disables this key resistance mechanism. nih.gov

Research shows that in the presence of aphidicolin, there is an enhanced accumulation of DNA damage markers, such as phosphorylated p53 and γH2AX, following treatment with purine analogs. nih.govresearchgate.net Furthermore, aphidicolin delays the disappearance of these damage markers after the removal of the primary drug, which strongly suggests that it impedes the DNA repair process. nih.govresearchgate.net This inhibition of repair transforms sublethal damage into lethal lesions, resensitizing resistant cells to treatment.

Augmentation of Purine Analog Cytotoxicity (e.g., Fludarabine, Cladribine)

Co-targeting with DNA Damage Checkpoint Inhibitors

A more recent and highly rational combination strategy involves pairing this compound with inhibitors of DNA damage response (DDR) checkpoints, such as CHK1 (Checkpoint kinase 1). nih.gov Cancer cells often have high intrinsic levels of replication stress and are heavily dependent on checkpoint pathways to survive. nih.gov Co-targeting DNA replication and checkpoint control can create a synthetic lethal scenario.

A synthetic lethal interaction occurs when the simultaneous disruption of two separate molecular targets results in cell death, while the disruption of either target alone is non-lethal. Research has established that inhibiting B-family DNA polymerases (the target of aphidicolin) is synthetically lethal with the inhibition of CHK1. nih.govnih.govresearchgate.net Pharmacological blockade of these polymerases with aphidicolin, when combined with a CHK1 inhibitor like SRA737, leads to a synergistic inhibition of cancer cell proliferation in lung and colorectal cancer models. nih.govnih.gov This provides a strong therapeutic rationale for combining these two classes of inhibitors. nih.gov

The mechanism behind the synthetic lethality of combining aphidicolin and CHK1 inhibitors is the exacerbation of replication stress to an unsustainable level. Aphidicolin itself induces replication stress by stalling replication forks. nih.gov The ATR-CHK1 pathway is a critical cellular response that stabilizes these stalled forks and coordinates repair. nih.gov

When CHK1 is simultaneously inhibited, the cell can no longer manage the aphidicolin-induced replication stress. This combined blockade leads to a significant increase in markers of DNA damage and a subsequent induction of apoptosis (programmed cell death). nih.govresearchgate.net Studies have confirmed that the combination of B-family DNA polymerase depletion and a CHK1 inhibitor results in elevated replication stress, DNA damage, and apoptosis in human cancer cells. nih.gov

Structural Modification and Structure Activity Relationships of Aphidicolin Derivatives

Systematic Studies on Functional Group Contributions to Biological Activity

Systematic studies of aphidicolin (B1665134) and its derivatives have provided crucial insights into the contributions of different functional groups to its biological activity. Research has shown that the hydroxyl groups at positions C-17 and C-18 are critical for the inhibitory action against DNA polymerase alpha. oup.comnih.gov Modifications or removal of these groups lead to a significant reduction in activity. oup.com

Specifically, alterations in the A-ring of the aphidicolin structure result in a more substantial loss of activity compared to modifications in the D-ring. nih.govoup.com This underscores the vital role of the C-18 functional group in the interaction with DNA polymerase alpha. nih.gov For instance, the oxidation of the C-3 hydroxyl group to a ketone, as seen in 3-ketoaphidicolin, reduces the inhibitory activity to about 10% of the parent compound. scielo.br Conversely, derivatives like 3-deoxy-aphidicolin show retained, albeit reduced, inhibitory properties. oup.com

The following table summarizes the relative inhibitory activity of various aphidicolin derivatives against DNA polymerase alpha, highlighting the importance of specific functional groups.

| Compound | Modification | Relative Inhibitory Activity (%) |

| Aphidicolin | - | 100 |

| 3-Ketoaphidicolin | Oxidation of C-3 hydroxyl | ~10 scielo.br |

| 3-Deoxyaphidicolin | Removal of C-3 hydroxyl | Moderately reduced oup.com |

| 17-Acetyl-aphidicolin | Acetylation of C-17 hydroxyl | >10-fold reduction oup.com |

| 18-Deoxy-aphidicolin | Removal of C-18 hydroxyl | >10-fold reduction oup.com |

These findings collectively indicate that the core structure of aphidicolin, particularly the spatial arrangement of its hydroxyl groups, is paramount for its biological function. Any modification must be carefully considered to avoid disrupting the key interactions with its molecular target.

Semisynthetic Route Development for Novel Analogues

The development of semisynthetic routes has been instrumental in generating novel aphidicolin analogues with diverse biological activities. These routes allow for targeted modifications of the aphidicolin scaffold to explore structure-activity relationships and to produce compounds with potentially improved therapeutic properties. scielo.brresearchgate.net

One notable area of investigation has been the synthesis of derivatives with activity against parasitic protozoa like Leishmania and Trypanosoma cruzi. scielo.brresearchgate.netresearchgate.net For example, the synthesis of an oxime derivative from aphidicolin was pursued to explore the structural requirements for leishmanicidal activity. scielo.brresearchgate.net This led to the creation of a series of compounds that were tested against different Leishmania species. researchgate.net

The following table presents a selection of semisynthetic aphidicolin derivatives and their reported biological activities.

| Derivative | Target Organism/Cell Line | Reported Activity |

| Oxime-aphidicolin | Leishmania braziliensis | Moderate selectivity scielo.brresearchgate.net |

| Aphidicolin-17-glycinate hydrochloride | Leishmania donovani | Highly active (EC50 = 0.02 µg/ml against intracellular parasites) asm.org |

| 3α-, 17, 18-trihydroxyaphidicol-15-ene | DNA polymerase α | As inhibitory as 3-deoxy- and 3-oxoaphidicolins jst.go.jp |

These semisynthetic efforts have not only expanded the chemical diversity of aphidicolin derivatives but have also identified new potential therapeutic applications beyond its original antiviral and antimitotic activities. scielo.brresearchgate.netresearchgate.net

Prodrug Design Principles for Enhancing Research Utility (e.g., Improved Solubility)

A significant challenge in the development of aphidicolin for therapeutic use is its poor water solubility and rapid metabolic inactivation. oup.comscielo.br To overcome these limitations, the design of prodrugs has been a key strategy. The primary goal is to modify the aphidicolin molecule in a way that improves its physicochemical properties, such as solubility, while ensuring that the active parent drug is released at the target site. nih.govijpsjournal.com

A prominent example is aphidicolin glycinate (B8599266), a water-soluble prodrug that demonstrated promise in clinical trials. scielo.br The addition of a glycine (B1666218) moiety at the C-17 position significantly enhances aqueous solubility. scielo.brasm.org This ester linkage is designed to be cleaved by endogenous esterases, releasing the active aphidicolin.

The principles of prodrug design for aphidicolin focus on:

Improving Aqueous Solubility: Attaching hydrophilic promoieties, such as amino acids or phosphates, to the hydroxyl groups of aphidicolin. asm.orgnih.govnih.gov

Enhancing Stability: Modifying metabolically labile sites, like the C-3 hydroxyl group, to prevent rapid inactivation. scielo.br

Facilitating Release: Utilizing linkages that are susceptible to enzymatic or chemical cleavage under physiological conditions to regenerate the active aphidicolin. nih.govijpsjournal.com

The table below illustrates how prodrug modifications can impact the properties of aphidicolin.

| Prodrug | Promoieties | Intended Improvement |

| Aphidicolin-17-glycinate hydrochloride | Glycine at C-17 | Increased water solubility scielo.brasm.org |

| Aphidicolin tosylate | Tosyl group | Altered lipophilicity and activity asm.org |

| 3,18-Acetonide derivative | Acetonide protecting C-3 and C-18 hydroxyls | Reversible functionalization asm.org |

These strategies have been crucial in advancing the research utility of aphidicolin and its derivatives, enabling more effective in vitro and in vivo studies. asm.orgnih.gov

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools for the rational design of novel aphidicolin derivatives. frontiersin.orgtandfonline.com These methods provide valuable insights into the three-dimensional structure of the target enzyme, DNA polymerase alpha, and how aphidicolin and its analogues interact with the active site. nih.govresearchgate.net

By constructing homology models of DNA polymerase alpha, researchers can simulate the docking of various aphidicolin derivatives. frontiersin.orgtandfonline.com This allows for the prediction of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds, that are crucial for inhibitory activity. oup.comresearchgate.net For example, modeling studies have confirmed the importance of the hydroxyl groups at C-17 and C-18 for binding. oup.com

Computational approaches have been used to:

Explain Structure-Activity Relationships: Rationalize why certain modifications lead to a loss of activity. oup.comoup.com For instance, modeling has shown how changes in the A-ring conformation can negatively affect the positioning of the critical C-18 hydroxyl group. oup.com

Guide the Design of New Analogues: Propose novel modifications that could enhance binding affinity or improve physicochemical properties. osti.govnih.gov The crystal structure of the Pol α–DNA/RNA–aphidicolin complex provides a template for designing derivatives with potentially superior properties. nih.gov

Investigate the Mechanism of Inhibition: Elucidate the precise molecular mechanism by which aphidicolin inhibits DNA polymerase, such as by blocking the binding of dCTP. oup.comnih.gov

The integration of computational modeling with experimental synthesis and biological testing creates a powerful workflow for the development of more effective aphidicolin-based compounds. frontiersin.orgtandfonline.com

Aphidicolin Glycinate As an Investigative Tool in Advanced Biological Research

Dissection of DNA Replication Origins and Fork Progression

Aphidicolin (B1665134) glycinate (B8599266), through its active form aphidicolin, is instrumental in elucidating the complex regulation of DNA replication initiation and elongation. By inhibiting DNA polymerases α, δ, and ε, aphidicolin effectively stalls replication forks, allowing researchers to study the dynamics of their assembly, progression, and the cellular responses to replication stress. nih.govgoogleapis.com

Studies using Xenopus egg extracts have demonstrated that aphidicolin triggers a block to the firing of replication origins. nih.gov Molecular combing analysis of single DNA fibers revealed that in the presence of aphidicolin, only a fraction of potential origins are activated. nih.gov Upon removal of the inhibitor, the remaining origins fire asynchronously throughout the S phase, indicating that the normal progression of replication forks is a prerequisite for the timely activation of later-firing origins. nih.gov This suggests the existence of an intra-S phase checkpoint that modulates origin firing in response to inhibited DNA synthesis. nih.gov This checkpoint appears to be insensitive to caffeine, an inhibitor of the checkpoint kinases ATR and ATM, pointing to a distinct regulatory pathway. nih.gov

The compound's ability to induce replication stress by slowing DNA polymerization leads to the uncoupling of the replisome and the generation of single-stranded DNA (ssDNA) at stalled forks. nih.govbiorxiv.org This has been a key aspect in mapping the locations of replication stress and understanding how cells cope with barriers to fork progression. biorxiv.org The use of aphidicolin has helped to show that replication origin activity is significantly enriched at and around transcription start sites (TSSs) and CpG islands (CGIs), although regions that are hotspots for aphidicolin-induced DNA damage are often depleted of these features. biorxiv.org

| Experimental System | Key Finding with Aphidicolin | Implication |

| Xenopus Egg Extracts | Blocks firing of a fraction of replication origins. nih.gov | Reveals an intra-S phase checkpoint regulating origin activation. nih.gov |

| Single DNA Fibers (Molecular Combing) | Remaining origins fire asynchronously after aphidicolin removal. nih.gov | Normal fork progression is necessary for the temporal program of origin firing. nih.gov |

| Human Lymphocyte Cells | Induces γH2AX binding at discrete genomic regions. biorxiv.org | Identifies genomic hotspots vulnerable to replication stress. biorxiv.org |

Characterization of DNA Repair Pathway Intermediates

Aphidicolin glycinate is a powerful tool for investigating the mechanisms of DNA repair. Its inhibitory effect on DNA polymerases δ and ε, which are crucial for the DNA resynthesis step in several repair pathways, allows researchers to trap and identify repair intermediates. oncotarget.com This is particularly valuable in the study of nucleotide excision repair (NER), mismatch repair (MMR), and long-patch base excision repair (BER). oncotarget.com

In studies involving primary chronic lymphocytic leukemia (CLL) cells, aphidicolin was shown to impede the repair of DNA damage induced by purine (B94841) analogs like fludarabine (B1672870). oncotarget.com By inhibiting the polymerases responsible for filling the DNA gaps created during NER, aphidicolin causes an accumulation of unrepaired lesions, leading to enhanced phosphorylation of p53 and accumulation of γH2AX, a marker of DNA double-strand breaks. oncotarget.com This suggests that aphidicolin potentiates the cytotoxicity of DNA damaging agents by crippling the cell's ability to repair the damage. oncotarget.com

Furthermore, experiments have demonstrated that aphidicolin can inhibit DNA repair induced by UV-C radiation, a process known to occur primarily through the NER pathway. oncotarget.com This has been utilized to develop assays that measure DNA incision and repair capacity. medkoo.com The ability of aphidicolin to block the final resynthesis step of NER allows for the accumulation of single-strand breaks, which can be quantified to assess the efficiency of the initial stages of the repair process.

| Cell Type | DNA Damaging Agent | Effect of Aphidicolin | Investigated Pathway |

| Chronic Lymphocytic Leukemia (CLL) | Fludarabine, Cladribine | Delayed disappearance of γH2AX, enhanced p53 phosphorylation. oncotarget.com | Nucleotide Excision Repair (NER) |

| Chronic Lymphocytic Leukemia (CLL) | UV-C Radiation | Inhibition of DNA repair. oncotarget.com | Nucleotide Excision Repair (NER) |

| Peripheral Blood Mononuclear Cells (PBMCs) | H2O2 | Blocks DNA repair after oxidative challenge. glpbio.com | Base Excision Repair (BER) likely |

Studies on Mammalian Cell Cycle Progression and Checkpoints

The ability of aphidicolin to reversibly inhibit DNA replication makes it a cornerstone for studies of cell cycle progression and checkpoint control. nih.govglpbio.com By arresting cells at the G1/S transition or within the S phase, researchers can synchronize large populations of cells, which is essential for dissecting the molecular events that govern each phase of the cell cycle. nih.govaacrjournals.orgglpbio.com

Treatment of cells with aphidicolin induces a cell cycle pause, preventing mitotic division by interfering with DNA polymerase activity. invivochem.comnih.gov This arrest activates the DNA damage response (DDR) and cell cycle checkpoints, primarily the ATR-CHK1 pathway, which suppresses the firing of new replication origins and stabilizes stalled forks. nih.govnih.gov For example, in HeLa cells synchronized with a thymidine (B127349)/aphidicolin block, subsequent release allows for the detailed analysis of gene expression profiles throughout S and G2 phases, revealing the ordered expression of genes required for DNA replication and nucleosome assembly. aacrjournals.org

Aphidicolin has also been used to demonstrate the cooperation between different cell cycle checkpoints. In studies where the G2/M checkpoint was abrogated by inhibitors of ATR or CHK1, cells treated with DNA damaging agents showed accelerated micronuclei formation and inflammatory signaling. nih.gov This indicates that the G2 checkpoint normally suppresses these outcomes. The use of aphidicolin in such experiments helps to create the initial replication stress that engages these checkpoint pathways, allowing for a detailed investigation of their function and interplay. nih.gov

| Cell Line | Method of Synchronization | Phase of Arrest | Key Finding |

| HeLa | Thymidine/aphidicolin block | Early S-phase aacrjournals.org | Revealed sequential expression of DNA replication and histone genes. aacrjournals.org |

| Human Arterial Endothelial Cells (HAECs) | Aphidicolin treatment | S-phase oup.com | S-phase synchronized cells were protected from ceramide-induced toxicity. oup.com |

| Sea Urchin Embryos | Aphidicolin treatment | S-phase nih.gov | Complete suppression of mitotic division. nih.gov |

| MCF10A | Aphidicolin treatment | S-phase nih.gov | Induces replication stress that engages the G2/M checkpoint. nih.gov |

Probing Genome Stability and Fragile Site Expression

This compound is a standard inducing agent for a class of genomic loci known as common fragile sites (CFSs). nih.govfrontiersin.org These are specific chromosomal regions prone to forming gaps or breaks on metaphase chromosomes when cells are exposed to replication stress. biorxiv.orgfrontiersin.org CFSs are hotspots for genomic instability, including deletions and translocations, particularly in the early stages of cancer development. biorxiv.org